2-Methylpropyl chloro(difluoro)acetate
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Overview
Description
2-Methylpropyl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl chloro(difluoro)acetate typically involves the esterification of chloro(difluoro)acetic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl chloro(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield chloro(difluoro)acetic acid and 2-methylpropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of chloro(difluoro)acetic acid and 2-methylpropanol.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
2-Methylpropyl chloro(difluoro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated by esterases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylpropyl chloro(difluoro)acetate involves its interaction with nucleophiles, leading to the cleavage of the ester bond. The molecular targets include enzymes such as esterases that catalyze the hydrolysis of the ester bond. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent breakdown to yield the products.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloro(difluoro)acetate
- Ethyl chloro(difluoro)acetate
- Propyl chloro(difluoro)acetate
Uniqueness
2-Methylpropyl chloro(difluoro)acetate is unique due to the presence of the 2-methylpropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
167308-44-3 |
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Molecular Formula |
C6H9ClF2O2 |
Molecular Weight |
186.58 g/mol |
IUPAC Name |
2-methylpropyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C6H9ClF2O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
YCUKDCGCEDWONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(F)(F)Cl |
Origin of Product |
United States |
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